molecular formula C22H18ClNO2S B11349060 N-(4-chlorophenyl)-3,5-dimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

N-(4-chlorophenyl)-3,5-dimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No.: B11349060
M. Wt: 395.9 g/mol
InChI Key: SDJANOXNZXYSBR-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-3,5-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that features a benzofuran core, substituted with a chlorophenyl group, a thiophene moiety, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-3,5-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate phenolic precursors.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Thiophene Moiety: This can be done using cross-coupling reactions such as Suzuki-Miyaura coupling.

    Formation of the Carboxamide Group: This is typically achieved through amide bond formation reactions, using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-3,5-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-CHLOROPHENYL)-3,5-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure and functional groups.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-3,5-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzofuran core and thiophene moiety could play a role in binding to these targets, while the carboxamide group might be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene moieties, are known for their pharmacological properties.

    Benzofuran Derivatives: Compounds like amiodarone and psoralen, which contain benzofuran cores, are used in various therapeutic applications.

Uniqueness

N-(4-CHLOROPHENYL)-3,5-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H18ClNO2S

Molecular Weight

395.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-3,5-dimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H18ClNO2S/c1-14-5-10-20-19(12-14)15(2)21(26-20)22(25)24(13-18-4-3-11-27-18)17-8-6-16(23)7-9-17/h3-12H,13H2,1-2H3

InChI Key

SDJANOXNZXYSBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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